molecular formula C6H12OS B14652901 s-Methyl 2,2-dimethylpropanethioate CAS No. 42075-46-7

s-Methyl 2,2-dimethylpropanethioate

Cat. No.: B14652901
CAS No.: 42075-46-7
M. Wt: 132.23 g/mol
InChI Key: WJBZAGQFQHZMCG-UHFFFAOYSA-N
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Description

s-Methyl 2,2-dimethylpropanethioate is an organic compound with the molecular formula C6H12OS It is a thioester, which is a sulfur analog of an ester, where the oxygen atom is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Methyl 2,2-dimethylpropanethioate typically involves the reaction of 2,2-dimethylpropanoic acid with methanethiol in the presence of a dehydrating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:

2,2-dimethylpropanoic acid+methanethiols-Methyl 2,2-dimethylpropanethioate+water\text{2,2-dimethylpropanoic acid} + \text{methanethiol} \rightarrow \text{this compound} + \text{water} 2,2-dimethylpropanoic acid+methanethiol→s-Methyl 2,2-dimethylpropanethioate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

s-Methyl 2,2-dimethylpropanethioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted thioesters or other derivatives.

Scientific Research Applications

s-Methyl 2,2-dimethylpropanethioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Methyl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release methanethiol and the corresponding carboxylic acid, which can then participate in various biochemical processes. The sulfur atom in the thioester group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    s-Methyl 2-methylpropanethioate: Similar structure but with a different alkyl group.

    s-Ethyl 2,2-dimethylpropanethioate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

s-Methyl 2,2-dimethylpropanethioate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its thioester group makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

42075-46-7

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

S-methyl 2,2-dimethylpropanethioate

InChI

InChI=1S/C6H12OS/c1-6(2,3)5(7)8-4/h1-4H3

InChI Key

WJBZAGQFQHZMCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)SC

Origin of Product

United States

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